Octakis(6-amino-6-deoxy)-gamma-cyclodextrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

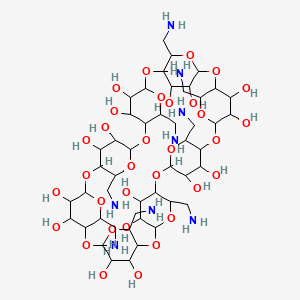

Octaquis(6-amino-6-desoxi)-gamma-ciclodextrina es un derivado de la gamma-ciclodextrina, un oligosacárido cíclico compuesto por ocho unidades de glucosa. Este compuesto se caracteriza por la sustitución de grupos amino en la posición 6 de cada unidad de glucosa, lo que da como resultado una molécula con una reactividad química mejorada y propiedades únicas. Es ampliamente utilizado en varios campos científicos debido a su capacidad de formar complejos de inclusión con una variedad de moléculas huésped.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Octaquis(6-amino-6-desoxi)-gamma-ciclodextrina típicamente implica la modificación de la gamma-ciclodextrina a través de una serie de reacciones químicas. Un método común es la reacción de sustitución nucleófila, donde la gamma-ciclodextrina se hace reaccionar con una fuente de amina adecuada en condiciones controladas. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y la degradación del producto .

Métodos de producción industrial

La producción industrial de Octaquis(6-amino-6-desoxi)-gamma-ciclodextrina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas de purificación para garantizar la calidad y la consistencia del producto final. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar el rendimiento y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

Octaquis(6-amino-6-desoxi)-gamma-ciclodextrina experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos amino pueden oxidarse para formar los correspondientes derivados nitro o nitroso.

Reducción: Las reacciones de reducción pueden convertir los grupos amino en aminas primarias.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y electrófilos como los haluros de alquilo. Las reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad de la estructura de la ciclodextrina .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de Octaquis(6-amino-6-desoxi)-gamma-ciclodextrina, que pueden adaptarse para aplicaciones específicas en investigación e industria .

Aplicaciones Científicas De Investigación

Octaquis(6-amino-6-desoxi)-gamma-ciclodextrina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de Octaquis(6-amino-6-desoxi)-gamma-ciclodextrina implica su capacidad de formar complejos de inclusión con moléculas huésped. Los grupos amino mejoran su afinidad de unión y especificidad hacia moléculas cargadas negativamente, lo que facilita la encapsulación y estabilización de estos huéspedes. Esta propiedad es particularmente útil en la administración de fármacos, donde el compuesto puede proteger el ingrediente activo de la degradación y mejorar su biodisponibilidad .

Comparación Con Compuestos Similares

Compuestos similares

Heptaquis(6-amino-6-desoxi)-beta-ciclodextrina: Similar a Octaquis(6-amino-6-desoxi)-gamma-ciclodextrina pero con siete unidades de glucosa.

Per(6-guanidino-6-desoxi)-ciclodextrinas: Estos derivados tienen grupos guanidino en lugar de grupos amino, lo que ofrece diferentes propiedades de unión y aplicaciones.

Unicidad

Octaquis(6-amino-6-desoxi)-gamma-ciclodextrina es única debido a su mayor número de unidades de glucosa, lo que proporciona una cavidad más grande para la encapsulación de la molécula huésped. Esto la hace particularmente adecuada para aplicaciones que requieren la inclusión de moléculas huésped más grandes o múltiples .

Actividad Biológica

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin (OACD) is a modified form of gamma-cyclodextrin (γ-CD), which has gained attention due to its unique structural properties and biological activities. This compound features eight amino groups at the 6-position of the glucose units, enhancing its ability to form inclusion complexes with various guest molecules. The biological activity of OACD is closely linked to its capacity for complexation, which can improve the solubility and bioavailability of therapeutic agents.

- Molecular Formula : C₄₈H₈₁N₈O₃₂

- Molecular Weight : 1580.93 g/mol

- CAS Number : 156297-62-0

OACD's biological activity is primarily attributed to its ability to form non-covalent complexes with hydrophobic compounds. This property allows for:

- Enhanced solubility of poorly soluble drugs.

- Protection of sensitive compounds from degradation.

- Controlled release profiles in drug delivery systems.

1. Anticancer Properties

Research indicates that OACD can encapsulate anticancer agents, improving their efficacy and reducing side effects. For instance, studies have shown that OACD can enhance the solubility and bioavailability of curcumin, a well-known anticancer compound, leading to increased cytotoxicity against cancer cells .

2. Antimicrobial Activity

OACD has demonstrated significant antimicrobial properties. Its ability to form complexes with antibiotics enhances their effectiveness against resistant bacterial strains. In vitro studies revealed that OACD-modified formulations exhibited improved antibacterial activity compared to free antibiotics .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of OACD. By encapsulating neuroprotective agents, such as flavonoids, OACD can enhance their delivery to the brain, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Safety and Toxicology

OACD is generally recognized as safe when used within therapeutic limits. Studies indicate low toxicity profiles, with minimal side effects reported in animal models. The compound's hydrophilic nature ensures good tolerability after oral administration, with rapid excretion through urine .

Propiedades

Fórmula molecular |

C48H88N8O32 |

|---|---|

Peso molecular |

1289.2 g/mol |

Nombre IUPAC |

5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |

InChI |

InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2 |

Clave InChI |

HGJBCHWVBHLZPM-UHFFFAOYSA-N |

SMILES canónico |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.